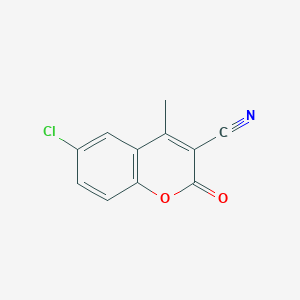

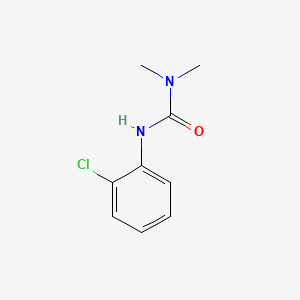

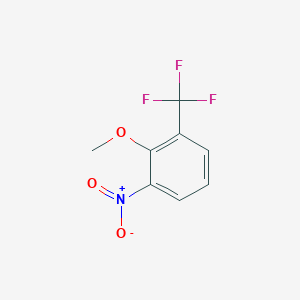

2-甲氧基-1-硝基-3-(三氟甲基)苯

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to functionalized 4-hydroxyquinolines after the reduction of the nitro group . Another synthesis method describes a two-step process starting with the nitration of methylbenzoic acids to produce dinitroacids, which are then reacted with sulfur tetrafluoride to yield trifluoromethylated products . These methods could potentially be adapted for the synthesis of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene was elucidated, revealing details about bond lengths, torsional angles, and the conformation of the nitro group . Similarly, the crystal structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide was characterized, providing information on the molecular geometry and hydrogen bonding . These studies help in understanding the structural aspects of nitro-substituted benzene derivatives.

Chemical Reactions Analysis

Chemical reactions involving nitro-substituted compounds have been explored. For instance, the reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines were studied, showing the influence of nucleophile and base catalysis on the reaction kinetics . Additionally, the transformation of dinitrobenzenes into indoles using the Batcho–Leimgruber synthetic protocol has been described . These reactions highlight the reactivity of nitro groups in aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the interactions they undergo. For example, the crystal structures of two isomers of 3-nitrobenzotrifluoride were determined, and their packing in the crystal lattice was analyzed, which can affect their physical properties . The study of antiferromagnetic exchange interaction in a benzenetriyltris(N-tert-butyl nitroxide) derivative provides insights into the magnetic properties of such compounds .

科学研究应用

有机汞化合物和核磁共振光谱:该化合物已用于有机汞化合物研究,特别是在理解核磁共振光谱中的汞-汞自旋-自旋耦合方面。这在制备和分析 2-甲氧基-1-硝基-3,5-双(三氟乙酰氧基汞)苯 (Deacon, Stretton, & O'Connor, 1984) 和其他不对称二汞化芳烃 (Deacon, O'Connor, & Stretton, 1986) 等化合物时得到了证明。

超共轭效应:研究探索了 σ(C-Se)-π 超共轭在 1-甲氧基-4-[(苯硒基)甲基]苯等化合物中的影响,该化合物在结构上与 2-甲氧基-1-硝基-3-(三氟甲基)苯相关。这项研究有助于理解类似化合物的电子性质 (White & Blanc, 2014)。

放射化学中的标记:该化合物已用于放射化学领域,特别是在苯类化合物的无载体添加 11C 标记中。这项研究有助于放射药物化学中新型合成方法的开发 (Mäding, Steinbach, & Johannsen, 2000)。

磁化率研究:它已在磁化率和电子顺磁共振 (EPR) 的背景下进行了研究,特别是在 1,3,5-苯三基三(N-叔丁基硝氧基)及其 2-甲氧基衍生物等化合物中。这些研究有助于理解有机化合物中的磁性 (Kanno, Inoue, Koga, & Iwamura, 1993)。

光化学和光生物科学:该化合物的衍生物已在光化学中进行研究,特别是在光诱导反应(如脱甲基)的背景下,这有助于加深对有机化合物中光化学过程的理解 (Görner & Döpp, 2002)。

芳香亲核取代:它已用于探索亲核芳香取代反应的研究。这对于合成具有药物和材料科学潜在应用的各种有机化合物非常重要 (Hattori, Takeda, Yamabe, & Miyano, 2002)。

晶体学和结构化学:对相关化合物(如 1-(2,4-二硝基苯基)-2-[(E)-2,4,5-三甲氧基苄亚胺基]肼)的晶体结构的研究提供了分子构象和分子间相互作用的见解,这对于理解类似化合物的性质和应用至关重要 (Fun, Chantrapromma, Nilwanna, Kobkeatthawin, & Boonnak, 2013)。

属性

IUPAC Name |

2-methoxy-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-5(8(9,10)11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBIPDAXBSVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620338 | |

| Record name | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |

CAS RN |

627531-40-2 | |

| Record name | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)